molecular formula C17H20N4O B2904585 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-phenylbutanamide CAS No. 1788532-72-8

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-phenylbutanamide

Cat. No.: B2904585
CAS No.: 1788532-72-8
M. Wt: 296.374
InChI Key: VMALUHRPHRSFLN-UHFFFAOYSA-N
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Description

“N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-phenylbutanamide” is a compound that contains an imidazole moiety . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

The synthesis of imidazole-containing compounds involves a variety of methods . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold can be achieved using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .


Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Antimicrobial Activity

Research into the antimicrobial efficacy of compounds related to N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-phenylbutanamide has revealed promising results. For instance, the synthesis of new series of pyrazole and imidazole derivatives has demonstrated significant antimicrobial activity against various pathogens. These findings highlight the potential of such compounds in combating microbial infections (Idhayadhulla, Kumar, & Abdul, 2012).

Anticancer Applications

The discovery of potent inhibitors based on the imidazo[1,2-a]pyrazine core, such as SCH 1473759, underscores the potential of these compounds in cancer therapy. These inhibitors have shown efficacy and target engagement in human tumor xenograft mouse models, suggesting a promising avenue for anticancer drug development (Yu et al., 2010).

Molecular Docking and Synthesis Studies

The facile synthesis, antimicrobial evaluation, and molecular docking studies of pyrazole-imidazole-triazole hybrids have demonstrated their effectiveness, particularly against fungal pathogens. These compounds' structure-activity relationship offers insights into designing more potent antimicrobial agents (Punia et al., 2021).

Electrophilic Substitution Reactions

The synthesis and characterization of celecoxib derivatives, including their evaluation as potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents, represent a significant advance in the field. These studies provide a framework for understanding the broader applications of such compounds in medicinal chemistry (Küçükgüzel et al., 2013).

Anticholinesterase Potential

The crystal correlation of heterocyclic imidazo[1,2-a]pyridine analogues and their evaluation for anticholinesterase potential highlight another crucial area of application. These compounds could play a significant role in treating neurodegenerative diseases, such as Alzheimer's, by inhibiting cholinesterase enzymes (Kwong et al., 2019).

Future Directions

Imidazole has become an important synthon in the development of new drugs . The broad range of chemical and biological properties of imidazole and its derivatives make them promising candidates for the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . Therefore, the future directions in this field could involve the development of new imidazole-containing compounds with improved properties and activities.

Properties

IUPAC Name

N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c1-2-15(14-6-4-3-5-7-14)17(22)18-10-11-20-12-13-21-16(20)8-9-19-21/h3-9,12-13,15H,2,10-11H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMALUHRPHRSFLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCCN2C=CN3C2=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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